molecular formula C8H27N3O6P2 B12674770 Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate CAS No. 94107-70-7

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate

Cat. No.: B12674770
CAS No.: 94107-70-7
M. Wt: 323.26 g/mol
InChI Key: AGWOZOMWEWMBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H25N3O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their high affinity for calcium ions, making them useful in various applications, particularly in medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bisphosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .

Scientific Research Applications

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its high affinity for calcium ions. This property allows it to bind strongly to bone mineral, making it effective in inhibiting bone resorption. The compound targets osteoclasts, the cells responsible for bone resorption, and inhibits their activity, thereby reducing bone loss .

Comparison with Similar Compounds

Similar Compounds

  • Diammonium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
  • Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphonate

Uniqueness

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its specific hexyl group, which influences its chemical properties and biological activities. Compared to similar compounds with different alkyl groups, it may exhibit distinct binding affinities and reactivity, making it suitable for specific applications .

Properties

CAS No.

94107-70-7

Molecular Formula

C8H27N3O6P2

Molecular Weight

323.26 g/mol

IUPAC Name

diazanium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C8H21NO6P2.2H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);2*1H3

InChI Key

AGWOZOMWEWMBHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.